molecular formula C10H10BrFO B8711266 2-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one CAS No. 58472-44-9

2-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one

Cat. No. B8711266
CAS RN: 58472-44-9
M. Wt: 245.09 g/mol
InChI Key: ZISFVSBQBJYRDB-UHFFFAOYSA-N
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Patent
US03944600

Procedure details

To a slurry of 120.2 g. (0.90 mole) of anhydrous aluminum chloride in 54 ml. of carbon disulfide is added 122.6 g. (0.50 mole) of 2-bromo-4'-fluoro-2-methylpropiophenone at 15°-20°C over one hour. The mixture is warmed to 50°C over one hour, stirred at 50°C for three hours and quenched in ice. The product is extracted into toluene. The toluene layer is washed with aqueous sodium hydroxide and water and concentrated in vacuo to give 5-fluoro-2-methyl-1-indanone.
Quantity
0.9 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].Br[C:6]([CH3:17])([CH3:16])[C:7]([C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=1)=[O:8]>C(=S)=S>[F:15][C:12]1[CH:11]=[C:10]2[C:9](=[CH:14][CH:13]=1)[C:7](=[O:8])[CH:6]([CH3:17])[CH2:16]2 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0.9 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
BrC(C(=O)C1=CC=C(C=C1)F)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50°C for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched in ice
EXTRACTION
Type
EXTRACTION
Details
The product is extracted into toluene
WASH
Type
WASH
Details
The toluene layer is washed with aqueous sodium hydroxide and water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C2CC(C(C2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.